molecular formula C19H23BN2O4 B595545 Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1218790-32-9

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B595545
CAS No.: 1218790-32-9
M. Wt: 354.213
InChI Key: ZNTOHEZTSVNZCA-UHFFFAOYSA-N
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Description

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to a benzyl carbamate group

Mechanism of Action

Target of Action

Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can target a variety of organic compounds to form carbon-carbon bonds .

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the compound forms a bond with a transition metal catalyst, such as palladium. The boron compound then transfers the organic group it is bonded to (in this case, the aminopyridine moiety) to the metal .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is widely used in the synthesis of biologically active compounds . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Factors such as its solubility in organic solvents and its stability under various conditions would likely influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, its primary effect would be the formation of new carbon-carbon bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst would likely influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:

    Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boronic acid derivatives under specific conditions.

    Coupling with pyridine: The dioxaborolane derivative is then coupled with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the benzyl carbamate group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzyl carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce various reduced boron-containing compounds.

Scientific Research Applications

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Its derivatives are being explored for their potential as enzyme inhibitors and other therapeutic agents.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is unique due to its combination of a boron-containing dioxaborolane ring, a pyridine ring, and a benzyl carbamate group. This unique structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOHEZTSVNZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682314
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-32-9
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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